4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines This compound is characterized by its unique structure, which includes a pyridine ring, a cyclopentane ring, and a pyrimidine ring, along with chloro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and cyclopentanone derivatives.
Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride and a thiol compound.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired cyclopenta[d]pyrimidine structure under controlled conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.
Medicine
Medicinal chemistry has explored this compound for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-cancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. It can bind to the active sites of enzymes or receptors, inhibiting their activity. For example, in cancer research, it may inhibit kinases involved in cell signaling pathways, leading to reduced cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar pyrimidine core and have been studied for their anti-tubercular activity.
Pyridinium Salts: These salts have diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of 4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one lies in its specific combination of functional groups and its potential for multi-targeted therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and materials science.
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-16-7-4-8-17(22)15(16)12-27-19-14-6-3-9-18(14)25(20(26)24-19)11-13-5-1-2-10-23-13/h1-2,4-5,7-8,10H,3,6,9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUPWXZICJEAQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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